4-(Butylthio)-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylthio)-4-methylpentan-2-one is an organic compound that belongs to the class of thioethers. This compound is characterized by the presence of a butylthio group attached to a methylpentanone structure. Thioethers are known for their distinctive sulfur-containing functional groups, which often impart unique chemical and physical properties to the molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylthio)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Butylthio)-4-methylpentan-2-one undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanone structure can be reduced to form alcohols.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
4-(Butylthio)-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butylthio)-4-methylpentan-2-one involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-4-methylpentan-2-one
- 4-(Ethylthio)-4-methylpentan-2-one
- 4-(Propylthio)-4-methylpentan-2-one
Uniqueness
4-(Butylthio)-4-methylpentan-2-one is unique due to the presence of the butylthio group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
94278-21-4 |
---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
4-butylsulfanyl-4-methylpentan-2-one |
InChI |
InChI=1S/C10H20OS/c1-5-6-7-12-10(3,4)8-9(2)11/h5-8H2,1-4H3 |
InChI Key |
GPORBOQNCZHDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.